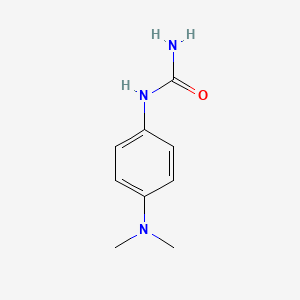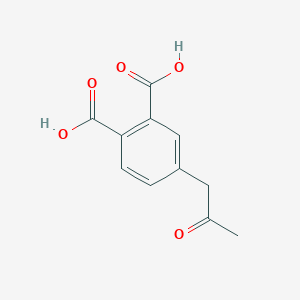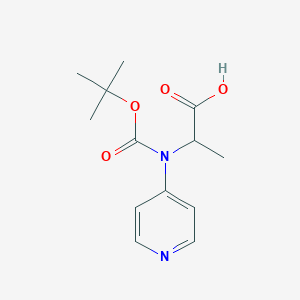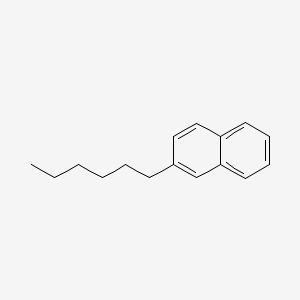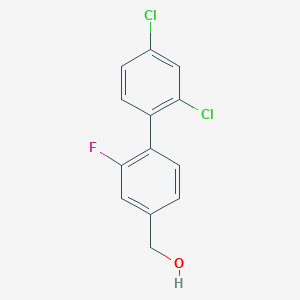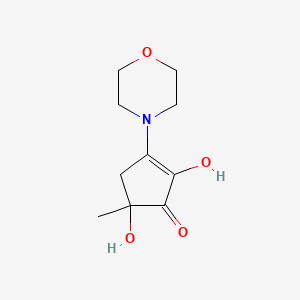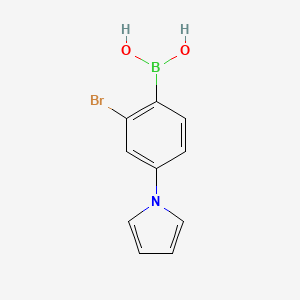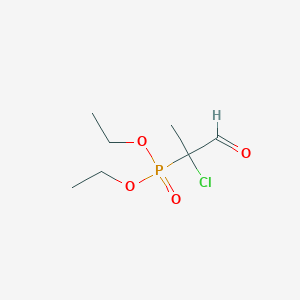
Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate is an organophosphorus compound with the molecular formula C7H14ClO4P. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-phosphorus bonds. This compound is known for its reactivity and utility in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction. This involves the reaction of diethyl phosphite with 2-chloro-1-oxopropane under controlled conditions. The reaction typically requires a base such as sodium hydride and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: It can be used in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield phosphonate esters, while oxidation can produce phosphonic acids.
Applications De Recherche Scientifique
Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl (2-chloro-1-oxopropan-2-yl)phosphonate involves its reactivity with nucleophiles. The chlorine atom is a good leaving group, making the compound highly reactive in substitution reactions. The phosphonate group can also participate in various chemical transformations, contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (2-oxopropyl)phosphonate
- Dimethyl (2-oxopropyl)phosphonate
- Diethyl (2-oxo-1,2-dihydroquinolin-3-yl)phosphonate
Uniqueness
Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions. This makes it a valuable reagent in organic synthesis compared to its analogs, which may lack this reactivity.
Propriétés
Numéro CAS |
101300-27-0 |
|---|---|
Formule moléculaire |
C7H14ClO4P |
Poids moléculaire |
228.61 g/mol |
Nom IUPAC |
2-chloro-2-diethoxyphosphorylpropanal |
InChI |
InChI=1S/C7H14ClO4P/c1-4-11-13(10,12-5-2)7(3,8)6-9/h6H,4-5H2,1-3H3 |
Clé InChI |
MXEDJKNUANGWAD-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C)(C=O)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]indole](/img/structure/B14071563.png)
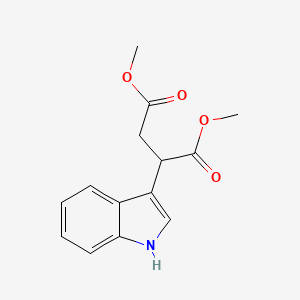
![(E)-3-(5-Trifluoromethoxy-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14071570.png)
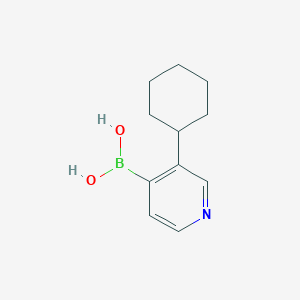
![2-[(4-Methoxyphenyl)sulfonylamino]pentanedioic acid](/img/structure/B14071577.png)
